

# Part 1: Structural Analysis & Pharmacophore Properties[1][2]

**Author:** BenchChem Technical Support Team. **Date:** May 2026

## Compound of Interest

Compound Name: *4-Bromo-6-methoxyquinoline-3-carboxylic acid*

CAS No.: 872714-51-7

Cat. No.: B1376456

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The molecule (MW: 282.09 g/mol ) is built upon a bicyclic quinoline heteroaromatic system.[1]  
[2] Its chemical behavior is dictated by the interplay between the electron-deficient pyridine ring and the electron-rich benzene ring.[1][2]

Feature	Position	Electronic Effect	Medicinal Utility
Bromide	C4	-withdrawing, Leaving Group	Critical "handle" for Pd-catalyzed cross-coupling (Suzuki-Miyaura) or displacement.[1][2]
Carboxylate	C3	Electron-withdrawing (EWG)	Solubilizing group; precursor for amides (hydrogen bond acceptors/donors) to engage hinge regions in kinases.[1][2]
Methoxy	C6	-donating (EDG)	Increases electron density on the benzenoid ring; modulates metabolic stability; potential H-bond acceptor.[1][2]
Nitrogen	N1	Basic/Nucleophilic	Pyridine-like nitrogen; protonation modulates solubility and binding affinity.[1][2]

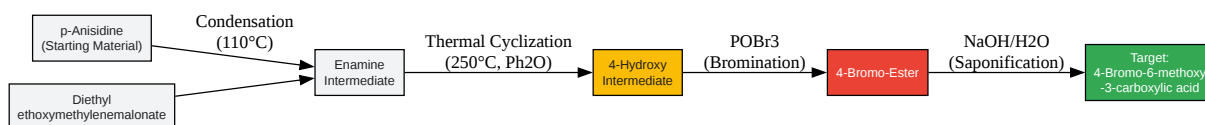
Steric & Electronic Considerations: The C4-position is sterically accessible but electronically deactivated for electrophilic aromatic substitution.[1][2] However, it is highly activated for nucleophilic attack due to the electron-withdrawing nature of the adjacent nitrogen and the C3-carboxyl group.[1][2] The C6-methoxy group pushes electron density into the ring system, stabilizing the C4-cation during specific reaction transition states but primarily serving to fine-tune the lipophilicity (LogP ~2.5).[1][2]

## Part 2: Synthetic Architecture

The most robust synthesis follows a modified Gould-Jacobs reaction pathway.[1][2] This approach is preferred over direct bromination of quinoline precursors due to superior

regiocontrol.[1][2]

## Retrosynthetic Analysis (Graphviz)[1][2]



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Caption: Step-wise synthetic flow from p-anisidine to the final 4-bromo-quinoline scaffold via the Gould-Jacobs protocol.

## Detailed Experimental Protocol

### Step 1: Condensation & Cyclization (Gould-Jacobs)[1][2]

- Reagents: Mix 4-methoxyaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).
- Condensation: Heat to 110°C for 2 hours. Ethanol is evolved; use a Dean-Stark trap or open vessel with ventilation to drive equilibrium.[1][2]
- Cyclization: Add the resulting enamine dropwise to boiling diphenyl ether (Dowtherm A) at 250°C. Critical: High temperature is required to overcome the activation energy for aromaticity restoration.[1][2]
- Isolation: Cool to room temperature. Dilute with hexane.[1][2] The 4-hydroxy-6-methoxyquinoline-3-carboxylate ester will precipitate.[1][2] Filter and wash with hexane to remove diphenyl ether.[1][2]

Step 2: Bromination (The Critical Step) Rationale: Direct bromination of the hydroxy-acid is risky due to potential decarboxylation.[1][2] Brominating the ester is safer and higher yielding.[1][2]

- Setup: Suspend the 4-hydroxy ester (10 g) in anhydrous acetonitrile (or toluene).

- Reagent: Add Phosphorus Oxybromide ( , 1.5 eq) carefully.
- Reaction: Reflux (80-110°C) for 2-4 hours. Monitor by TLC/LCMS.[1][2] The suspension will clear as the lipophilic bromo-ester forms.[1][2]
- Quench: Safety Alert: Pour the reaction mixture onto crushed ice/sodium bicarbonate. reacts violently with water to release HBr.[1][2]
- Extraction: Extract with Ethyl Acetate (EtOAc).[1][2] Dry over .[1][2]

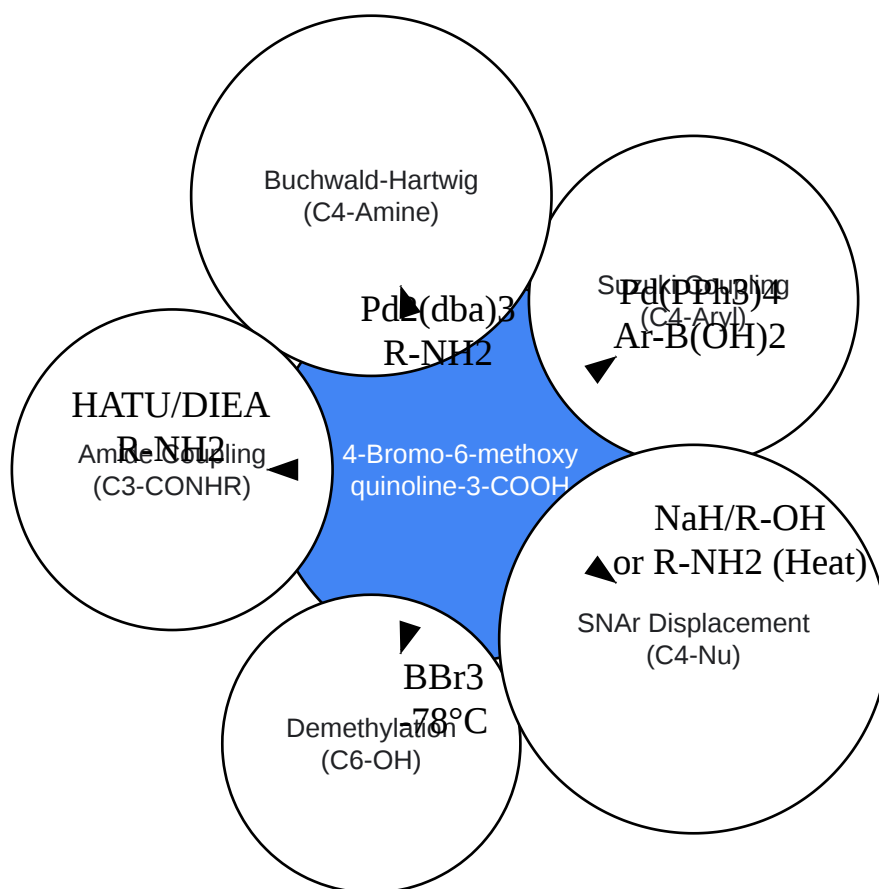
### Step 3: Hydrolysis

- Reagents: Dissolve the 4-bromo ester in THF/Water (1:1). Add LiOH or NaOH (2.0 eq).[1][2]
- Conditions: Stir at ambient temperature (25°C) for 12 hours. Avoid high heat to prevent accidental hydrolysis of the bromide (forming the 4-hydroxy impurity).[1][2]
- Workup: Acidify carefully with 1N HCl to pH 3-4. The target acid will precipitate as an off-white solid.[1][2] Filter and vacuum dry.[1][2]

## Part 3: Reactivity Profile & Derivatization[1][2]

This scaffold is a "linchpin" intermediate.[1][2] The reactivity order is generally C3-COOH > C4-Br > C6-OMe.[1][2]

## Functionalization Map (Graphviz)[1][2]



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Caption: Divergent synthesis pathways. The C4-Br allows for carbon-carbon or carbon-heteroatom bond formation, while C3 allows for peptide-like coupling.[1][2]

## Key Reaction: Suzuki-Miyaura Coupling

The C4-bromide is an excellent partner for Pd-catalyzed coupling.[1][2]

- Catalyst:

or

are standard.[1][2]

- Base:

or

[1][2]

- Solvent: Dioxane/Water (4:1).[1][2]
- Note: If coupling is performed before amide formation, the free carboxylic acid can poison the catalyst.[2] It is often better to form the amide at C3 first, or protect the acid as an ester/benzyl group before the Suzuki coupling.

## Part 4: Analytical Characterization

To validate the integrity of the synthesized material, the following data profile is expected:

Technique	Expected Signal/Observation	Interpretation
1H NMR (DMSO-d6)	13-14 ppm (Broad s, 1H)	Carboxylic acid proton (-COOH).[1][2]
1H NMR (DMSO-d6)	8.9-9.1 ppm (s, 1H)	C2-H. Characteristic singlet for quinoline-3-carboxylic derivatives.[1][2]
1H NMR (DMSO-d6)	3.9 ppm (s, 3H)	Methoxy group (-OCH3).[1][2]
LC-MS (ESI+)	[M+H] <sup>+</sup> = 282/284	Characteristic 1:1 isotopic pattern due to Bromine ([1][2])
Appearance	Off-white to pale yellow solid	Coloration often due to trace impurities or conjugation.[1][2]

## Part 5: Safety & Handling

- Phosphorus Oxybromide ( ): Corrosive and moisture sensitive.[1][2] Releases toxic HBr gas upon contact with water.[1][2] Handle in a fume hood.

- Diphenyl Ether: High boiling point (258°C).[1][2] Risk of thermal burns.[1][2] Ensure glassware is rated for high thermal stress.[1][2]
- Storage: Store the final acid in a cool, dry place. Light sensitive (halides can degrade over time).[1][2]

## References

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  - Gould, R. G.; Jacobs, W. A. "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines." [1][2] *Journal of the American Chemical Society*, 1939, 61(10), 2890–2895.
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  - Bridges, A. J., et al. [1][2] "Tyrosine Kinase Inhibitors. [1][2] 8. An Unusually Steep Structure-Activity Relationship for Analogues of 4-(3-Bromoanilino)-6,7-dimethoxyquinazoline." *Journal of Medicinal Chemistry*, 1996, 39(1), 267–276. (Demonstrates utility of halo-methoxy-heterocycles).
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  - PubChem Compound Summary for 4-Hydroxy-6-methoxyquinoline-3-carboxylic acid (Precursor).[1][2]

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## Sources

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